molecular formula C24H27N5O3 B11256595 3-{4-[4-Methyl-6-(piperidin-1-YL)pyrimidin-2-YL]piperazine-1-carbonyl}-2H-chromen-2-one

3-{4-[4-Methyl-6-(piperidin-1-YL)pyrimidin-2-YL]piperazine-1-carbonyl}-2H-chromen-2-one

Cat. No.: B11256595
M. Wt: 433.5 g/mol
InChI Key: DLMSEMCCQCHBFT-UHFFFAOYSA-N
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Description

3-{4-[4-Methyl-6-(piperidin-1-YL)pyrimidin-2-YL]piperazine-1-carbonyl}-2H-chromen-2-one is a complex organic compound that features a unique combination of functional groups, including a chromenone core, a piperazine ring, and a pyrimidine moiety. This compound is of significant interest in the fields of medicinal chemistry and pharmaceutical research due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{4-[4-Methyl-6-(piperidin-1-YL)pyrimidin-2-YL]piperazine-1-carbonyl}-2H-chromen-2-one typically involves multi-step organic reactionsThe reaction conditions often involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yields and purity of the final product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and advanced purification techniques, such as chromatography and crystallization, ensures the efficient and cost-effective production of the compound. The scalability of the synthetic route and the availability of starting materials are crucial factors in the industrial production process .

Chemical Reactions Analysis

Types of Reactions

3-{4-[4-Methyl-6-(piperidin-1-YL)pyrimidin-2-YL]piperazine-1-carbonyl}-2H-chromen-2-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations .

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield hydroxylated or carboxylated derivatives, while substitution reactions can introduce a wide range of functional groups, such as halogens, alkyl groups, or aromatic rings .

Scientific Research Applications

3-{4-[4-Methyl-6-(piperidin-1-YL)pyrimidin-2-YL]piperazine-1-carbonyl}-2H-chromen-2-one has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It is studied for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.

    Medicine: The compound is investigated for its potential therapeutic applications, including its use as a drug candidate for the treatment of various diseases.

    Industry: It is used in the development of new materials and as a component in various industrial processes.

Mechanism of Action

The mechanism of action of 3-{4-[4-Methyl-6-(piperidin-1-YL)pyrimidin-2-YL]piperazine-1-carbonyl}-2H-chromen-2-one involves its interaction with specific molecular targets and pathways within biological systems. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and the biological context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-{4-[4-Methyl-6-(piperidin-1-YL)pyrimidin-2-YL]piperazine-1-carbonyl}-2H-chromen-2-one is unique due to its combination of functional groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C24H27N5O3

Molecular Weight

433.5 g/mol

IUPAC Name

3-[4-(4-methyl-6-piperidin-1-ylpyrimidin-2-yl)piperazine-1-carbonyl]chromen-2-one

InChI

InChI=1S/C24H27N5O3/c1-17-15-21(27-9-5-2-6-10-27)26-24(25-17)29-13-11-28(12-14-29)22(30)19-16-18-7-3-4-8-20(18)32-23(19)31/h3-4,7-8,15-16H,2,5-6,9-14H2,1H3

InChI Key

DLMSEMCCQCHBFT-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC(=N1)N2CCN(CC2)C(=O)C3=CC4=CC=CC=C4OC3=O)N5CCCCC5

Origin of Product

United States

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